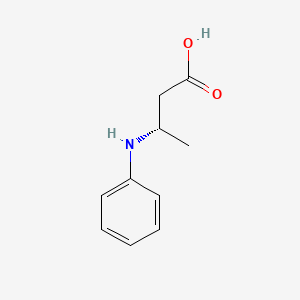

(S)-3-(Phenylamino)butanoic acid

概要

説明

(S)-3-(Phenylamino)butanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl group attached to the amino group of butanoic acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Phenylamino)butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . Another method involves the reductive amination of a keto acid with aniline in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions: (S)-3-(Phenylamino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Concentrated sulfuric acid for nitration, or bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: Formation of oximes or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated phenyl derivatives.

科学的研究の応用

(S)-3-(Phenylamino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of (S)-3-(Phenylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

(S)-3-(Phenylamino)propanoic acid: Similar structure but with one less carbon in the chain.

(S)-3-(Phenylamino)pentanoic acid: Similar structure but with one more carbon in the chain.

(S)-3-(Phenylamino)butanoic acid derivatives: Compounds with different substituents on the phenyl ring.

Uniqueness: this compound is unique due to its specific chain length and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its balance of hydrophobic and hydrophilic regions makes it particularly versatile in binding to various molecular targets.

生物活性

(S)-3-(Phenylamino)butanoic acid, also known as phenylalanine derivative, has garnered attention for its diverse biological activities. This compound is a chiral β-amino acid that plays a crucial role in various biochemical pathways and exhibits potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anti-inflammatory properties, along with relevant case studies and research findings.

This compound can be synthesized through various methods, including asymmetric synthesis techniques that enhance its enantiomeric purity. The synthesis often involves the use of chiral ligands and catalysts to achieve high yields and selectivity for the desired enantiomer .

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Comparison |

|---|---|---|---|

| 9a | Staphylococcus aureus | 32 | Comparable to vancomycin |

| 10c | Escherichia coli | 64 | Lower than vancomycin |

| 12f | Mycobacterium luteum | 16 | Higher activity than nystatin |

Antiviral Activity

The compound has also shown promising antiviral activity. A study reported that derivatives of this compound exhibited higher antiviral activities against the tobacco mosaic virus (TMV), surpassing the efficacy of commercial antiviral agents . The mechanism of action appears to involve interference with viral replication processes, although detailed pathways remain an area of ongoing research.

Table 2: Antiviral Efficacy of this compound Derivatives

| Compound | Virus Type | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| A1 | TMV | 56.8 | 69.1 |

| A2 | TMV | 55.2 | 67.1 |

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, this compound has been investigated for its anti-inflammatory properties. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various derivatives, compounds derived from this compound were tested against multiple strains, revealing significant inhibition rates against both Gram-positive and Gram-negative bacteria. For instance, one derivative achieved an inhibition rate of over 70% against Staphylococcus aureus at a concentration of 100 μg/mL .

- Antiviral Mechanisms : Research into the antiviral mechanisms of these compounds highlighted their ability to disrupt viral protein synthesis, which is critical for viral replication. This was demonstrated through in vitro assays where treated cells showed reduced viral loads compared to untreated controls .

特性

IUPAC Name |

(3S)-3-anilinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNIWAMJJDYMZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。